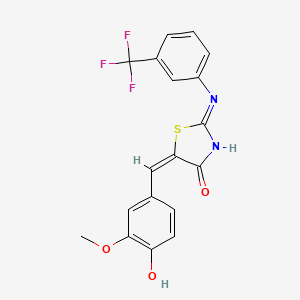
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazolone core, a benzylidene group, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one typically involves a multi-step process:
Formation of Thiazolone Core: The thiazolone core can be synthesized by reacting 2-aminothiazole with an appropriate acyl chloride under basic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolone derivative and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of Trifluoromethyl-Substituted Phenyl Group: The final step involves the nucleophilic substitution of the amino group on the thiazolone with 3-(trifluoromethyl)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the benzylidene moiety can undergo oxidation to form a quinone derivative.
Reduction: The imine bond in the benzylidene group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazolone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-aminothiazol-4(5H)-one: Lacks the trifluoromethyl-substituted phenyl group.
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-methylphenyl)amino)thiazol-4(5H)-one: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c1-26-14-7-10(5-6-13(14)24)8-15-16(25)23-17(27-15)22-12-4-2-3-11(9-12)18(19,20)21/h2-9,24H,1H3,(H,22,23,25)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKSGBRBJQEDQO-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
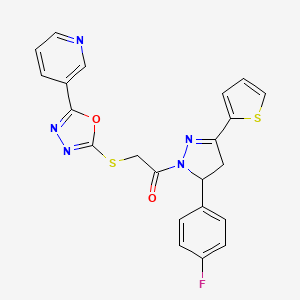
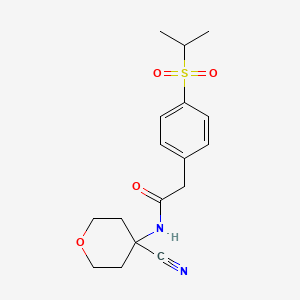
![N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2594448.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)
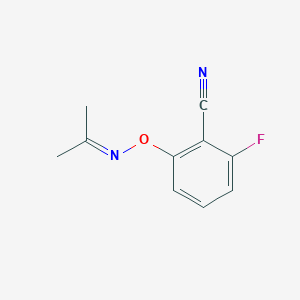
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2594455.png)


![3,4-difluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2594458.png)
![Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B2594460.png)

![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2594465.png)
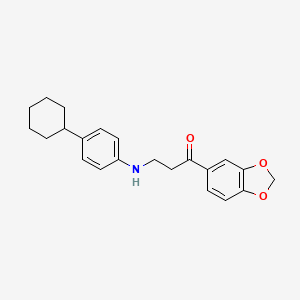
![2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole](/img/structure/B2594467.png)
